molecular formula C11H8FNO2 B2586319 Methyl 2-cyano-3-(3-fluorophenyl)-2-propenoate CAS No. 144451-54-7

Methyl 2-cyano-3-(3-fluorophenyl)-2-propenoate

Cat. No.: B2586319
CAS No.: 144451-54-7
M. Wt: 205.188
InChI Key: XNBTUEPNFFWRHE-WEVVVXLNSA-N
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Description

Methyl 2-cyano-3-(3-fluorophenyl)-2-propenoate is an organic compound with the molecular formula C11H8FNO2 and a molecular weight of 205.19 g/mol . This compound is characterized by the presence of a cyano group, a fluorophenyl group, and an ester functional group. It is commonly used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-3-(3-fluorophenyl)-2-propenoate can be synthesized through various synthetic routes. One common method involves the Knoevenagel condensation reaction between methyl cyanoacetate and 3-fluorobenzaldehyde in the presence of a base such as piperidine . The reaction typically proceeds under mild conditions, with the reactants being stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3-(3-fluorophenyl)-2-propenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-cyano-3-(3-fluorophenyl)-2-propenoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-cyano-3-(3-fluorophenyl)-2-propenoate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The fluorophenyl group can enhance the compound’s binding affinity to specific proteins or enzymes, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-cyano-3-(4-fluorophenyl)-2-propenoate: Similar structure but with the fluorine atom at the para position.

    Methyl 2-cyano-3-(2-fluorophenyl)-2-propenoate: Similar structure but with the fluorine atom at the ortho position.

    Ethyl 2-cyano-3-(3-fluorophenyl)-2-propenoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 2-cyano-3-(3-fluorophenyl)-2-propenoate is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted chemical synthesis and research applications.

Properties

IUPAC Name

methyl (E)-2-cyano-3-(3-fluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-15-11(14)9(7-13)5-8-3-2-4-10(12)6-8/h2-6H,1H3/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBTUEPNFFWRHE-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC(=CC=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC(=CC=C1)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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